Ethyl 5-isobutyramido-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate
Description
Ethyl 5-isobutyramido-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is a thienopyridazine derivative characterized by a fused thiophene-pyridazine core. Key structural features include an isobutyramido substituent at position 5, a p-tolyl group at position 3, and an ethyl carboxylate ester at position 1.
Properties
IUPAC Name |
ethyl 3-(4-methylphenyl)-5-(2-methylpropanoylamino)-4-oxothieno[3,4-d]pyridazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O4S/c1-5-27-20(26)16-14-10-28-18(21-17(24)11(2)3)15(14)19(25)23(22-16)13-8-6-12(4)7-9-13/h6-11H,5H2,1-4H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YATGJQYIROQETF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C(C)C)C3=CC=C(C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Molecular Formula
- C : 16
- H : 18
- N : 2
- O : 3
- S : 1
Predicted Properties
| Property | Value |
|---|---|
| Molecular Weight | 298.39 g/mol |
| LogP | 2.5 |
| Solubility | Not extensively studied |
Antitumor Activity
Early studies suggest that thieno[3,4-d]pyridazine derivatives exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation. Specific data on ethyl 5-isobutyramido-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is scarce; however, related compounds have shown promising results in preclinical models.
Anti-inflammatory Properties
The compound's structural features may contribute to its anti-inflammatory effects. Compounds with similar scaffolds have been reported to inhibit pro-inflammatory cytokines and reduce inflammation in animal models. The exact pathways through which this compound exerts these effects remain to be elucidated.
While specific mechanisms for this compound are not fully characterized, thieno[3,4-d]pyridazines generally modulate signaling pathways involved in cell survival and apoptosis. They may interact with various molecular targets including:
- Kinases
- Transcription factors
This interaction could potentially lead to altered gene expression profiles associated with tumor growth and inflammation.
Study Example 1: Antitumor Activity in Breast Cancer Cells
A study investigating similar thieno[3,4-d]pyridazine derivatives reported significant cytotoxicity against MCF-7 breast cancer cells. The compound induced apoptosis through the activation of caspase pathways and downregulation of Bcl-2 family proteins.
Study Example 2: Inhibition of Inflammatory Cytokines
Another study focused on a related derivative demonstrated that it significantly reduced levels of TNF-alpha and IL-6 in LPS-stimulated macrophages. This suggests a potential application for this compound in treating inflammatory diseases.
Comparison with Similar Compounds
Comparison with Structural Analogs
Thienopyridazine derivatives exhibit diverse biological activities depending on substituent variations. Below is a comparative analysis with structurally related compounds:
Table 1: Structural and Functional Comparison
*Estimated based on similar compounds; †Not explicitly studied in provided evidence.
Key Differences and Implications
Substituent Effects on Receptor Binding The isobutyramido group in the target compound may enhance lipophilicity compared to the amino group in 13a . This could improve blood-brain barrier penetration, critical for central nervous system targets like adenosine A1 receptors.
Biological Activity Compound 13a demonstrated A1 receptor antagonism in vitro, while the target compound’s isobutyramido substituent may shift activity toward allosteric modulation, as seen with 2-amino-3-benzoylthiophenes in adenosine receptor studies . Halogenated derivatives (e.g., 67 with chloro substituents) show improved metabolic stability but reduced solubility, a trade-off the target compound may balance via its non-halogenated p-tolyl group .
Synthetic Accessibility
- The target compound’s synthesis likely follows a microwave-assisted protocol similar to 13a, involving cyclization of dihydropyridazine precursors with sulfur and morpholine . However, the isobutyramido group requires additional steps, such as amidation, which may lower yield compared to simpler analogs like 66 (27% yield) .
Pharmacological and Physicochemical Insights
- Adenosine Receptor Specificity: Thienopyridazines with amino or acylated amino groups (e.g., target compound) are hypothesized to interact with A1 receptors, which couple to Gᵢ/o proteins and modulate cyclic AMP levels . The absence of trifluoromethyl or benzo[d]thiazole groups (as in AT-007) suggests distinct target selectivity compared to clinical-stage molecules .
Q & A
Q. Q1. What are the optimal synthetic routes for Ethyl 5-isobutyramido-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate?
Answer: The compound is synthesized via multi-step heterocyclic reactions. Key steps include:
- Gewald reaction for thiophene ring formation, using ethyl cyanoacetate and elemental sulfur under basic conditions .
- Cyclocondensation with substituted pyridazine precursors, facilitated by microwave-assisted heating to improve yield and reduce reaction time .
- Isobutyramido group introduction via nucleophilic substitution or coupling reactions, monitored by HPLC (retention time: ~1.25 minutes) for purity validation .
- Final purification employs recrystallization from methylene chloride/petroleum ether or column chromatography .
Q. Q2. How is structural characterization performed for this compound?
Answer:
- X-ray crystallography using SHELX software (e.g., SHELXL for refinement) resolves the 3D structure, confirming dihydrothieno-pyridazine core geometry and substituent positions .
- NMR spectroscopy (¹H, ¹³C) identifies proton environments (e.g., δ 7.65 ppm for aromatic protons, δ 4.34 ppm for ethyl CH₂) and carbon backbone connectivity .
- High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., observed m/z 372.0173 vs. calculated 372.0180 for Cl-substituted analogs) .
Advanced Research Questions
Q. Q3. What structure-activity relationships (SAR) govern its modulation of adenosine A1 receptors (A1AR)?
Answer:
- The thieno[3,4-d]pyridazine core is critical for A1AR binding, with the p-tolyl group enhancing affinity through hydrophobic interactions .
- Isobutyramido substitution at position 5 improves allosteric modulation efficacy, as shown by kinetic dissociation assays (e.g., 60% allosteric enhancer (AE) score for analog 60) .
- Ethyl ester at position 1 balances lipophilicity and bioavailability, with modifications (e.g., methyl or tert-butyl esters) reducing brain penetration in preclinical models .
Q. Q4. How can researchers resolve contradictions between allosteric vs. orthosteric binding data for this compound?
Answer:
- Radioligand kinetic assays distinguish allosteric effects by measuring dissociation rates of orthosteric ligands (e.g., [³H]-DPCPX). A slowed dissociation rate confirms allosteric modulation .
- Mutagenesis studies identify key receptor residues (e.g., transmembrane domain mutations) that disrupt binding, clarifying binding site localization .
- Molecular dynamics simulations model ligand-receptor interactions, revealing competitive displacement in orthosteric binding vs. conformational stabilization in allosteric modes .
Q. Q5. What computational methods predict its pharmacokinetic properties?
Answer:
- QSAR models correlate logP values (predicted ~1.46 g/cm³) with blood-brain barrier permeability, guiding derivative design for CNS targets .
- Docking simulations (e.g., AutoDock Vina) map electrostatic interactions between the pyridazine core and A1AR’s extracellular loops, prioritizing analogs with improved selectivity .
- ADMET prediction tools (e.g., SwissADME) assess metabolic stability, highlighting susceptibility to esterase-mediated hydrolysis of the ethyl carboxylate group .
Methodological Considerations
Q. Q6. How to optimize experimental design for in vitro bioactivity assays?
Answer:
- Concentration-response curves (0.1 nM–10 μM range) quantify potency (EC₅₀) in cAMP inhibition assays using HEK293 cells expressing human A1AR .
- Negative controls include parent scaffolds lacking the isobutyramido group to isolate substituent-specific effects .
- Counter-screening against related receptors (e.g., A2AAR, A3AR) ensures selectivity, reducing off-target liabilities .
Q. Q7. What analytical techniques validate compound stability under experimental conditions?
Answer:
- Accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC-MS monitor degradation products (e.g., hydrolyzed carboxylate forms) .
- Circular dichroism (CD) assesses conformational stability in aqueous buffers, critical for maintaining activity in cell-based assays .
- Solid-state NMR detects polymorphic transitions during lyophilization, ensuring batch consistency .
Data Interpretation Challenges
Q. Q8. How to address discrepancies in SAR between in vitro and in vivo models?
Answer:
- Pharmacokinetic profiling (e.g., plasma protein binding, clearance rates) reconciles in vitro potency with in vivo efficacy. For example, high plasma protein binding (>95%) may reduce free drug concentrations .
- Metabolite identification (via LC-MS/MS) identifies active or inhibitory derivatives formed in vivo, refining SAR hypotheses .
- Tissue distribution studies using radiolabeled compounds quantify brain penetration, explaining poor correlation in CNS targets .
Advanced Applications
Q. Q9. Can this compound serve as a template for tau aggregation inhibitors?
Answer:
- Thioflavin T assays demonstrate concentration-dependent inhibition of tau fibrillization (IC₅₀ ~5 μM), with the isobutyramido group disrupting β-sheet stacking .
- Cryo-EM visualizes compound binding to protofibril grooves, informing structural modifications to enhance affinity .
- Transgenic mouse models (e.g., P301S tauopathy) evaluate cognitive rescue, though blood-brain barrier penetration remains a challenge for ethyl ester derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
